molecular formula C16H16S2 B11955712 2,2-Diphenyl-1,3-dithiane CAS No. 10359-08-7

2,2-Diphenyl-1,3-dithiane

Cat. No.: B11955712
CAS No.: 10359-08-7
M. Wt: 272.4 g/mol
InChI Key: QHKITCYPPCMIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-1,3-dithiane is an organic compound with the molecular formula C16H16S2. It is a member of the dithiane family, which are sulfur-containing heterocycles. This compound is characterized by two phenyl groups attached to the second carbon of a 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diphenyl-1,3-dithiane can be synthesized through the reaction of benzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction typically proceeds as follows:

  • Mix benzaldehyde and 1,3-propanedithiol in a suitable solvent such as dichloromethane.
  • Add an acid catalyst, such as p-toluenesulfonic acid, to the mixture.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1,3-dithiane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding thiol or sulfide.

    Substitution: It can undergo nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted dithiane derivatives.

Scientific Research Applications

2,2-Diphenyl-1,3-dithiane has numerous applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds and as a reagent in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfur atoms in the dithiane ring stabilize carbanions, making it a useful reagent in nucleophilic addition and substitution reactions. The phenyl groups enhance its stability and reactivity by providing additional resonance stabilization.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1,3-dithiane
  • 2,2-Diethyl-1,3-dithiolane
  • 2-(1,3-Dithian-2-yl)phenyl-1,3-dithiane

Uniqueness

2,2-Diphenyl-1,3-dithiane is unique due to the presence of two phenyl groups, which provide enhanced stability and reactivity compared to other dithiane derivatives. This makes it particularly useful in organic synthesis and as a protecting group for carbonyl compounds.

Properties

CAS No.

10359-08-7

Molecular Formula

C16H16S2

Molecular Weight

272.4 g/mol

IUPAC Name

2,2-diphenyl-1,3-dithiane

InChI

InChI=1S/C16H16S2/c1-3-8-14(9-4-1)16(17-12-7-13-18-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

QHKITCYPPCMIOR-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.